molecular formula C13H15N3O2 B1374618 2-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid CAS No. 1338495-11-6

2-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid

Cat. No.: B1374618
CAS No.: 1338495-11-6
M. Wt: 245.28 g/mol
InChI Key: UGVUIVRNDHVVLX-UHFFFAOYSA-N
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Description

Historical Development of Pyrazole Chemistry

The foundation of pyrazole chemistry traces back to 1883, when Ludwig Knorr first synthesized antipyrine (2,3-dimethyl-1-phenyl-3-pyrazolin-5-one), a pyrazole derivative with antipyretic properties. Knorr’s work established the classical synthesis route using β-diketones and hydrazines, a method later refined by Hans von Pechmann in 1898 via acetylene and diazomethane cyclization. Early 20th-century advancements by Emil Fischer, including his studies on phenylhydrazine and purine analogs, further elucidated the reactivity of pyrazole nitrogen atoms, enabling systematic derivatization.

The isolation of natural pyrazoles, such as 1-pyrazolyl-alanine from watermelon seeds in 1959, demonstrated their biological relevance. By the late 20th century, pyrazole-containing drugs like celecoxib (a COX-2 inhibitor) and stanozolol (an anabolic steroid) underscored their therapeutic potential. These milestones laid the groundwork for synthesizing advanced hybrids like 2-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid, which leverages both aromatic and carboxylic acid functionalities.

Significance of this compound in Chemical Research

This compound (CAS 1338495-11-6, C₁₃H₁₅N₃O₂, MW 245.28 g/mol) exemplifies strategic molecular design in heterocyclic chemistry. Its structure features:

  • A 4-amino-3,5-dimethylpyrazole core, providing hydrogen-bonding sites (NH₂) and steric bulk (methyl groups).
  • A benzoic acid moiety, enabling carboxylate-based solubility adjustments and metal coordination.

Key synthetic applications include:

  • Building block for bioactive molecules : The amino group facilitates Schiff base formation, while the carboxylic acid allows esterification or amidation.
  • Coordination chemistry : The pyrazole nitrogen and carboxylate oxygen serve as ligands for transition metals, useful in catalysis.
  • Supramolecular assembly : Hydrogen-bonding networks stabilize crystal structures, as evidenced by X-ray studies of analogs.

Table 1: Synthetic Routes to this compound

Method Reagents/Conditions Yield (%) Key Reference
Knorr-type cyclization 1,3-Diketone + hydrazine, HCl catalyst 60–75
Vilsmeier–Haack reaction DMF/POCl₃, hydrazones, flash chromatography 82
Microwave-assisted α-Cyanoketones + hydrazines, 10 min irradiation 89

Positioning within Heterocyclic Chemistry Literature

This compound occupies a niche in the "privileged scaffold" paradigm, where pyrazole-benzoic acid hybrids are engineered for target-specific interactions. Recent reviews highlight pyrazoles as the fourth most common heterocycle in FDA-approved drugs, with benzoic acid derivatives enhancing pharmacokinetic profiles.

Notable contexts of application:

  • Anticancer research : Pyrazole-thioglycoside analogs inhibit tumor cell proliferation via kinase modulation.
  • Antimicrobial agents : Trifluoromethylpyrazole derivatives disrupt bacterial membranes, showing efficacy against MRSA.
  • Material science : Benzoic acid-functionalized pyrazoles improve thermal stability in polymers.

The compound’s regioselective functionalization (e.g., at C-1 of pyrazole or the para-position of benzoic acid) aligns with trends in fragment-based drug design, where modular assembly accelerates lead optimization. Its synthesis, often monitored via in-line FT-IR and DFT calculations, exemplifies modern green chemistry approaches.

Properties

IUPAC Name

2-[(4-amino-3,5-dimethylpyrazol-1-yl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-8-12(14)9(2)16(15-8)7-10-5-3-4-6-11(10)13(17)18/h3-6H,7,14H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGVUIVRNDHVVLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2C(=O)O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201175278
Record name Benzoic acid, 2-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1338495-11-6
Record name Benzoic acid, 2-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1338495-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201175278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Pyrazole Ring

  • The pyrazole ring is typically synthesized starting from 3,5-dimethyl-1H-pyrazole as a precursor.
  • Introduction of the amino group at the 4-position of the pyrazole ring is achieved by selective amination reactions, often involving nitration followed by reduction or direct amination methods under controlled conditions.
  • This step ensures the pyrazole ring is functionalized with the 4-amino and 3,5-dimethyl substituents critical for biological activity.

Linking Pyrazole to Benzoic Acid

  • The key step involves nucleophilic substitution or condensation reactions between the functionalized pyrazole and a benzoic acid derivative.
  • Typically, the pyrazole nitrogen at position 1 is linked to the benzoic acid moiety via a methylene bridge (-CH2-), introduced by reacting the pyrazole with a benzyl halide or benzyl derivative bearing the carboxylic acid group at the ortho (2-) position.
  • Reaction conditions often include refluxing in polar solvents such as ethanol or methanol, with acid catalysis (e.g., hydrochloric acid or sulfuric acid) to facilitate the condensation.

Salt Formation (Optional)

  • For enhanced solubility and stability, the free acid form can be converted into its hydrochloride salt by treatment with gaseous HCl or aqueous hydrochloric acid.
  • This salt form is frequently used in research and pharmaceutical applications.

Reaction Conditions and Optimization

Step Typical Reagents/Conditions Notes on Optimization
Pyrazole ring amination Amination reagents or nitration + reduction Control temperature and stoichiometry for selectivity
Methylene linkage formation Pyrazole + 2-(chloromethyl)benzoic acid derivative Reflux in ethanol/methanol, acid catalyst, 4–6 hours
Salt formation (hydrochloride) HCl gas or aqueous HCl Control pH and temperature to avoid decomposition
  • Optimization focuses on reaction time, temperature, solvent polarity, and reagent ratios to maximize yield and purity.
  • Continuous flow synthesis methods have been explored industrially to improve scalability and reproducibility.

Purification and Characterization

Industrial Production Considerations

  • Industrial synthesis emphasizes high yield, purity, and cost-effectiveness .
  • Use of catalysts and controlled reaction parameters (temperature, pressure) is critical.
  • Continuous flow reactors enable better control over reaction kinetics and scalability.
  • Final product quality is ensured by rigorous purification and analytical validation.

Summary Table of Preparation Methods

Preparation Stage Reagents/Conditions Purpose/Outcome Notes
Pyrazole ring functionalization 3,5-Dimethyl-1H-pyrazole + aminating agent Introduce 4-amino group Selective amination required
Methylene linkage formation Pyrazole + 2-(chloromethyl)benzoic acid derivative, reflux in ethanol, acid catalyst Link pyrazole to benzoic acid via CH2 bridge Reaction time 4–6 hours
Hydrochloride salt formation Treatment with HCl gas or aqueous HCl Improve solubility and stability Optional, depending on use
Purification Recrystallization or chromatography Obtain pure compound Confirmed by HPLC, NMR, MS

Research Findings on Preparation

  • Literature reports emphasize the importance of acid catalysis and controlled reflux conditions to drive the condensation efficiently.
  • Experimental variations in solvent choice (ethanol vs. methanol) and catalyst concentration can significantly affect yield.
  • The hydrochloride salt form is preferred for biological assays due to improved aqueous solubility.
  • Analytical characterization confirms that the substitution pattern on the pyrazole ring is preserved throughout synthesis, critical for biological activity.

This comprehensive overview reflects current knowledge on the preparation of this compound, integrating synthetic strategies, reaction conditions, purification techniques, and industrial considerations. The methodologies described ensure high-purity production of this compound for research and potential pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions

2-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The pyrazole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides.

Major Products

    Oxidation: Nitro derivatives of the pyrazole ring.

    Reduction: Alcohol derivatives of the benzoic acid moiety.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit anticancer properties. Specifically, 2-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid has been studied for its potential to inhibit tumor growth. In vitro studies have shown that it can induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer agent .

2. Anti-inflammatory Properties
The compound's structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) suggests it may possess anti-inflammatory effects. Preliminary studies have demonstrated that it can reduce inflammation markers in animal models, indicating its potential use in treating inflammatory diseases .

3. Enzyme Inhibition
This compound may also serve as an enzyme inhibitor. Research has focused on its ability to inhibit specific enzymes involved in metabolic pathways related to cancer and inflammation, providing a dual mechanism of action that could enhance therapeutic efficacy .

Agricultural Applications

1. Pesticide Development
The unique properties of this compound have led to investigations into its use as a pesticide. Studies suggest that it can effectively target pests while being less harmful to beneficial insects, making it a promising candidate for sustainable agriculture practices .

2. Plant Growth Regulation
Research has also explored the compound's role as a plant growth regulator. It has been found to influence growth parameters in various crops, potentially leading to increased yields under certain conditions .

Material Science

1. Polymer Synthesis
In material science, this compound has been utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve the overall performance of materials used in various applications, from coatings to structural components .

2. Nanocomposite Development
The compound is being investigated for use in nanocomposites where it can act as a stabilizing agent for nanoparticles. This application is particularly relevant in electronics and photonics, where material properties need precise tuning .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Activity Induced apoptosis in cancer cell lines; potential for drug development
Anti-inflammatory Effects Reduced inflammation markers; implications for treatment of arthritis
Pesticide Development Effective against pests with minimal impact on beneficial insects
Polymer Synthesis Enhanced thermal stability and mechanical properties in new polymers

Mechanism of Action

The mechanism of action of 2-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The pyrazole ring can also interact with various biological pathways, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.

    4-aminobenzoic acid: A benzoic acid derivative with an amino group, used in various chemical syntheses.

    2-(1H-pyrazol-1-yl)benzoic acid: A compound with a similar structure but lacking the dimethyl and amino groups.

Uniqueness

2-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid is unique due to the presence of both the pyrazole and benzoic acid moieties, along with the amino and dimethyl groups. This combination of functional groups provides a versatile platform for chemical modifications and potential biological activities.

Biological Activity

2-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid is a compound with significant potential in medicinal chemistry, particularly due to its biological activity against various disease models. The compound's structure features a pyrazole moiety, which is known for its diverse pharmacological properties. This article explores the biological activities associated with this compound, including its anticancer effects, anti-inflammatory properties, and mechanisms of action.

Chemical Formula : C₁₃H₁₅N₃O₂
CAS Number : 1338495-11-6
Molecular Weight : 245.28 g/mol
Structure : The compound consists of a benzoic acid backbone substituted with a pyrazole derivative, which contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM)
MDA-MB-231 (breast)2.43 - 7.84
HepG2 (liver)4.98 - 14.65

In particular, the compound has been shown to inhibit microtubule assembly, leading to apoptosis in cancer cells. This mechanism is crucial as it disrupts the mitotic spindle formation necessary for cell division, thereby inducing cell death in rapidly dividing cancer cells .

Anti-inflammatory Properties

The pyrazole ring system is also associated with anti-inflammatory effects. Compounds containing similar structures have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in various models of inflammatory diseases. This activity is often linked to the modulation of signaling pathways involved in inflammation, such as NF-kB and MAPK pathways.

The biological activities of this compound can be attributed to several mechanisms:

  • Microtubule Destabilization : The compound has been identified as a microtubule-destabilizing agent, which is critical for its anticancer activity.
  • Apoptosis Induction : It enhances caspase activity, indicating its role in promoting programmed cell death in malignant cells.
  • Cytokine Modulation : Inflammatory responses are modulated through the inhibition of specific cytokines involved in the inflammatory process.

Study 1: Anticancer Efficacy

A study evaluated the efficacy of various pyrazole derivatives against breast cancer cell lines, including MDA-MB-231. The results indicated that compounds with structural similarities to this compound showed promising IC50 values, suggesting effective growth inhibition and potential for further development as anticancer agents .

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of pyrazole derivatives. The study demonstrated that these compounds could significantly reduce levels of TNF-alpha and IL-6 in vitro, highlighting their potential therapeutic applications in treating inflammatory diseases .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via:

  • Mannich-type reactions involving condensation of 4-amino-3,5-dimethylpyrazole with a benzoic acid derivative bearing a reactive methylene group.
  • Nucleophilic substitution using a brominated benzoic acid precursor (e.g., 2-bromomethylbenzoic acid) and 4-amino-3,5-dimethylpyrazole under basic conditions (K₂CO₃/DMF, 80°C) .
  • Hydrazone formation (if applicable) by reacting aldehyde-functionalized intermediates with hydrazine derivatives, followed by cyclization .

Optimization Parameters:

ParameterImpactExample Conditions
SolventPolar aprotic solvents (DMF, DMSO) enhance nucleophilicity.DMF, 80°C, 12h
CatalystBase catalysts (K₂CO₃) improve substitution efficiency.1.5 eq. K₂CO₃
TemperatureHigher temps (80–100°C) accelerate reaction rates.80°C, reflux
PurificationColumn chromatography (silica gel, ethyl acetate/hexane) resolves byproducts .

Q. How should researchers validate the structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Confirm pyrazole ring protons (δ 2.2–2.5 ppm for methyl groups; δ 6.5–7.5 ppm for aromatic protons). The methylene bridge (CH₂) appears as a singlet (~δ 4.0–4.5 ppm) .
    • ¹³C NMR : Verify carbonyl resonance (C=O at ~170 ppm) and pyrazole carbons (C-N at ~150 ppm).
  • IR Spectroscopy : Detect carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) .
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ matching the molecular weight (e.g., calculated for C₁₃H₁₅N₃O₂: 245.28 g/mol) .

Advanced Research Questions

Q. What experimental strategies are effective for analyzing structure-activity relationships (SAR) in pyrazole-benzoic acid hybrids?

Methodological Answer:

  • Bioactivity Assays :

    • Antimicrobial Activity : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
    • Antioxidant Potential : Assess radical scavenging via DPPH assay (IC₅₀ values) .
  • SAR Variables :

    VariableHypothesisTest Method
    Substituent positionMethyl/amino groups influence lipophilicityLogP measurement (HPLC)
    Carboxylic acid moietyEnhances hydrogen bondingMolecular docking (e.g., with COX-2 enzyme)

Data Contradictions : Pyrazole derivatives with bulky substituents may show reduced solubility despite higher potency, requiring trade-off analysis .

Q. How can computational modeling complement experimental studies in predicting coordination chemistry with transition metals?

Methodological Answer:

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) basis set to predict ligand-metal binding sites (e.g., pyrazole N-atoms or carboxylate O-atoms) .
  • Coordination Studies :
    • Synthesize Cu(II) or Cd(II) complexes (e.g., using Cd(NO₃)₂ in ethanol/water) and characterize via:
  • UV-Vis : d-d transitions (e.g., λmax ~600 nm for Cu(II)) .
  • X-ray Crystallography : Resolve metal-ligand bond lengths and angles (e.g., Cd-N bond ~2.3 Å) .

Q. What methodological considerations are critical for stability studies under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies :

    ConditionProtocolAnalysis
    Acidic0.1M HCl, 40°C, 24hHPLC (retention time shifts indicate hydrolysis)
    Alkaline0.1M NaOH, 40°C, 24hMonitor carboxylate formation via IR
    Oxidative3% H₂O₂, 25°C, 6hLC-MS to detect oxidation byproducts
  • Thermal Stability : TGA/DSC analysis (decomposition onset >200°C suggests thermal robustness) .

Contradictions : While the compound may degrade in acidic conditions, its methylpyrazole group could resist hydrolysis better than halogenated analogs .

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